2-(o-Tolyl)pyrrolidine hydrochloride
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Overview
Description
2-(o-Tolyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with an o-tolyl group. This compound has gained attention in scientific research due to its diverse range of applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)pyrrolidine hydrochloride typically involves the reaction of o-tolylamine with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(o-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH₄ or NaBH₄.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in THF or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(o-Tolyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of their activity. The o-tolyl group may enhance the compound’s binding affinity and selectivity towards certain targets, contributing to its biological effects .
Comparison with Similar Compounds
- 2-(2-Methylphenyl)pyrrolidine hydrochloride
- 2-(o-Tolyl)pyrrolidine
- Pyrrolidine-2,5-dione derivatives
Comparison: 2-(o-Tolyl)pyrrolidine hydrochloride stands out due to its unique combination of the pyrrolidine ring and the o-tolyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-methylphenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKCHTNWTYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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